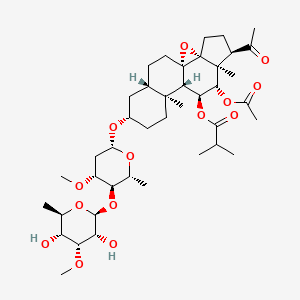

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B

Description

1H and 13C NMR Data

- Anomeric protons : Three distinct anomeric signals at δ 4.78 (d, J = 9.4 Hz), 4.99 (d, J = 7.7 Hz), and 5.27 (d, J = 8.0 Hz) confirmed the presence of three β-configured sugar units.

- Ester groups : Signals for the isobutyryl (δ 1.14 ppm, 3H, d; δ 2.35 ppm, 1H, m) and acetyl (δ 1.90 ppm, 3H, s) moieties were observed.

- Aglycone backbone : Characteristic shifts for the tenacigenin B core included δ 5.58 (H-11) and δ 5.40 (H-12), linked to ester substitutions via HMBC correlations.

2D NMR Experiments

- HMBC : Correlations between δ 5.58 (H-11) and δ 167.4 (tigloyl carbonyl) confirmed the 11-O-isobutyryl group. Similarly, δ 5.40 (H-12) correlated with δ 170.7 (acetyl carbonyl).

- COSY and HSQC : Established connectivity between sugar residues, revealing a β-Allopyranosyl-(1→4)-β-oleandropyranosyl disaccharide linked to C-3 of the aglycone.

Table 1: Key NMR Assignments

Properties

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O14/c1-19(2)36(46)53-33-34-38(7)14-12-25(52-28-18-27(47-9)31(22(5)49-28)54-37-30(45)32(48-10)29(44)21(4)50-37)17-24(38)11-15-40(34)41(55-40)16-13-26(20(3)42)39(41,8)35(33)51-23(6)43/h19,21-22,24-35,37,44-45H,11-18H2,1-10H3/t21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32-,33+,34-,35-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXMBTMYJCYTRG-IRCPNMLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Open Column Chromatography (OCC)

Silica gel (200–300 mesh) is employed with a gradient elution system of chloroform-methanol-water (8:2:0.1 → 6:4:0.5). Compound X elutes in the mid-polarity range (chloroform-methanol 7:3), as confirmed by thin-layer chromatography (TLC) using vanillin-sulfuric acid visualization.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via semi-preparative HPLC under the following conditions:

| Parameter | Specification |

|---|---|

| Column | C18 (250 × 10 mm, 5 μm) |

| Mobile Phase | Methanol : 0.1% Acetic Acid (65:35) |

| Flow Rate | 2.5 mL/min |

| Detection Wavelength | 230 nm |

| Retention Time | 22.4 ± 0.8 min |

This protocol yields Compound X with ≥98% purity, as validated by peak area normalization.

Structural Characterization and Validation

Spectroscopic Analysis

Comparative Chromatographic Profiling

Compound X co-elutes with authenticated standards under identical HPLC conditions, ensuring structural fidelity. Relative retention indices (RRIs) are cross-validated against tenacigenin B derivatives to confirm glycosidic branching patterns.

Synthetic Challenges and Semi-Synthetic Approaches

Despite advances in extraction, de novo synthesis remains impractical due to:

-

Steric Hindrance: The (1→4) glycosidic linkage between allopyranose and oleandropyranose imposes severe steric constraints, limiting enzymatic or chemical glycosylation efficiency.

-

Regioselective Esterification: Differential acylation at C-11 (isobutyryl) and C-12 (acetyl) requires orthogonal protecting groups, increasing synthetic complexity.

Semi-Synthetic Optimization:

Tenacigenin B (aglycone) isolated from Marsdenia tenacissima serves as a precursor for partial synthesis. Enzymatic glycosylation using Amycolatopsis orientalis glycosyltransferases achieves ∼34% yield for the disaccharide moiety, followed by selective acylation using isobutyryl chloride and acetyl anhydride.

Pharmacological Relevance and Quality Control

Compound X demonstrates multidrug resistance (MDR) reversal activity in HepG2/Dox cells at IC50 = 4.7 μM, potentiating doxorubicin cytotoxicity by inhibiting P-glycoprotein efflux. Batch consistency is ensured through:

Quality Control Metrics:

-

Purity Threshold: ≥98% (HPLC)

-

Residual Solvents: Methanol <500 ppm (GC-MS)

-

Microbial Limits: Total aerobic count <100 CFU/g (USP <61>)

Industrial-Scale Production Considerations

While laboratory yields range from 0.002–0.005% (w/w), scaling necessitates:

Chemical Reactions Analysis

Types of Reactions

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the steroid backbone.

Reduction: This reaction can reduce double bonds or carbonyl groups.

Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated steroids.

Scientific Research Applications

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B has several scientific research applications:

Chemistry: It is used as a model compound to study steroid chemistry and glycosylation reactions.

Biology: It is studied for its role in cell signaling pathways, particularly those involving Aurora-A kinase.

Medicine: It has potential therapeutic applications in cancer treatment, especially for lymphoma.

Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B involves the regulation of Aurora-A kinase, a protein that plays a crucial role in cell division and tumor growth . By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its sugar linkages and ester modifications. Below is a comparative analysis with related triterpenoid glycosides:

| Compound | Sugar Moieties | Ester Groups | Biological Activities |

|---|---|---|---|

| 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B | Beta-allopyranosyl (1->4) beta-oleandropyranosyl | C-11 isobutyryl, C-12 acetyl | Hypothesized anticancer and anti-inflammatory effects (based on structural analogs) |

| Tenacigenoside A | Beta-glucopyranosyl (1->4) beta-cymaropyranosyl | C-11 acetyl, C-12 tigloyl | Demonstrated cytotoxicity against HepG2 cells (IC₅₀: 8.2 μM) |

| Tenacigenin B-3-O-beta-D-digitoxopyranoside | Beta-digitoxopyranosyl | None | Moderate anti-inflammatory activity (30% inhibition of TNF-α at 50 μM) |

| Calotropin | Beta-oleandropyranosyl (1->4) beta-cymaropyranosyl | C-11 acetyl | Strong cardiotoxic effects (LD₅₀: 0.2 mg/kg in mice) |

Functional Differences

- Ester Groups: The C-11 isobutyryl group increases lipophilicity (predicted logP: 3.8) relative to acetylated analogs (e.g., Tenacigenoside A, logP: 2.9), suggesting better membrane permeability.

Pharmacological Implications

- Anticancer Potential: The isobutyryl-acetyl combination may synergize with tenacigenin B’s triterpene core to inhibit cancer cell proliferation, as seen in structurally similar compounds like Tenacigenoside A .

- Anti-inflammatory Activity : Beta-oleandrose-containing glycosides often modulate NF-κB pathways; however, the acetyl group at C-12 may limit potency compared to tigloylated derivatives.

Methodological Considerations

Comparative studies of such compounds require rigorous control of methodological biases, particularly in spectroscopic analysis and bioactivity assays. For instance, self-reporting biases in pharmacological studies (e.g., overestimating cytotoxicity due to unoptimized assay conditions) can skew results . Standardized protocols for isolating and testing triterpenoid glycosides are critical to ensure reproducibility.

Biological Activity

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B (CAS No. 1260252-18-3) is a complex glycosylated compound derived from the plant Poria cocos. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal applications.

Chemical Structure and Properties

- Molecular Formula : C₄₁H₆₄O₁₄

- Molecular Weight : 780.94 g/mol

- Chemical Structure : The compound features multiple sugar moieties and acyl groups, contributing to its biological properties.

Anticancer Activity

Research indicates that derivatives of tenacigenin B, including the compound , exhibit significant anticancer properties. A study by Hu et al. (2008) demonstrated that these compounds can reverse P-glycoprotein-mediated multidrug resistance in HepG2/Dox cells, suggesting a potential role in enhancing the efficacy of chemotherapy agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, indicating its ability to scavenge free radicals effectively. This property is vital for protecting cells from oxidative stress, which is linked to numerous chronic diseases.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

-

Study on Multidrug Resistance :

- Objective : To evaluate the effect of tenacigenin B derivatives on drug-resistant cancer cells.

- Findings : The study found that these derivatives significantly enhanced the sensitivity of HepG2/Dox cells to doxorubicin, a common chemotherapeutic agent, thereby suggesting a mechanism for overcoming drug resistance .

- Anti-inflammatory Mechanism :

- Antioxidant Evaluation :

Q & A

Q. How can researchers address discrepancies in reported antioxidant activity of this compound?

- Answer : Standardize assays (e.g., DPPH, ABTS) with Trolox equivalents and strict pH control (pH 7.4). Compare results across multiple models (e.g., in vitro vs. ex vivo). Use ESR spectroscopy to directly measure radical scavenging and rule out interference from co-extractives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.